3-[1-(1-ethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
(2-ethylpyrazol-3-yl)-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-2-21-12(5-7-17-21)16(22)20-8-6-11(10-20)14-18-15(23-19-14)13-4-3-9-24-13/h3-5,7,9,11H,2,6,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAZRYMWWOCPBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[1-(1-ethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole , also known as S069-3151, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds with similar structures. For instance, derivatives of pyrazoles have shown significant inhibition of cyclooxygenase enzymes (COX), particularly COX-II, which is a target for anti-inflammatory drugs. The IC50 values for various pyrazole derivatives against COX-II range from to .
The compound S069-3151 may exhibit similar anti-inflammatory properties due to its structural components that are conducive to COX inhibition.
Anticancer Activity
Compounds containing the oxadiazole ring have been investigated for their anticancer properties. Studies suggest that such compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of S069-3151. The presence of the thiophene and oxadiazole rings enhances the lipophilicity and bioavailability of the compound, potentially improving its interaction with biological targets.
Key Findings:
- Pyrazole Derivatives: The introduction of different substituents on the pyrazole ring has been shown to modulate anti-inflammatory activity significantly.
- Oxadiazole Ring: This moiety is linked to various pharmacological effects, including antimicrobial and anticancer activities.
Study 1: In Vivo Anti-inflammatory Effects
A study conducted on a series of pyrazole derivatives demonstrated that compounds similar to S069-3151 exhibited significant reductions in inflammation in animal models. The study utilized carrageenan-induced paw edema models to evaluate efficacy, reporting up to inhibition compared to standard treatments .
Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of oxadiazole-containing compounds showed promising results in inhibiting cell proliferation in breast cancer cell lines. The study indicated that compounds with structural similarities to S069-3151 could effectively reduce tumor size in xenograft models .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
3-(Pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 1890399-43-5) :
This simpler analog lacks the 1-ethylpyrazole-5-carbonyl group on the pyrrolidine. With a molecular formula of C₁₀H₁₁N₃OS (MW 221.28), it is less lipophilic than the target compound. The absence of the acylated pyrazole likely reduces steric hindrance and alters binding affinity in biological systems .- Thiazolidinone Derivatives (): Compounds like (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one replace the oxadiazole with a thiazolidinone core.
Substituent Variations
- Pyrimidine Derivatives (): The compound 2-((3-hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile substitutes the oxadiazole with a pyrimidine ring. Pyrimidines offer additional hydrogen-bonding sites, which could improve target selectivity but increase molecular weight and polarity .
Fluorinated and Sulfonamide Derivatives () :
Patent compounds like 1-[(3R,4S)-4-Ethyl-1-(3,3,3-trifluoro-propane-1-sulfonyl)-pyrrolidin-3-yl]-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl incorporate fluorinated sulfonamide groups. These substituents enhance solubility and bioavailability compared to the target compound’s ethylpyrazole and thiophene groups .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
